2-amino(4-¹³C)butanedioic acid, also known as 2-amino-4-carbon-13 butanedioic acid, is a non-essential amino acid with the molecular formula and a molecular weight of approximately 133.10 g/mol. It is characterized by the presence of two carboxyl groups and an amino group, making it a dicarboxylic amino acid. This compound is an isotopically labeled variant of aspartic acid, where one of the carbon atoms has been replaced with its isotope, carbon-13. It is commonly found in various biological systems and plays a crucial role in metabolic pathways.
These reactions are essential for its role in the synthesis of neurotransmitters and other metabolites.
2-amino(4-¹³C)butanedioic acid exhibits significant biological activity, particularly in the central nervous system. It serves as a precursor for the synthesis of neurotransmitters such as:
Additionally, it has been implicated in various metabolic pathways, including the urea cycle and the synthesis of other amino acids.
The synthesis of 2-amino(4-¹³C)butanedioic acid can be achieved through several methods:
2-amino(4-¹³C)butanedioic acid has several applications across different fields:
Research has indicated that 2-amino(4-¹³C)butanedioic acid interacts with various receptors and enzymes within the body:
These studies are essential for understanding its pharmacological potential and safety profile.
Several compounds share structural similarities with 2-amino(4-¹³C)butanedioic acid, primarily within the class of amino acids. Below are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Aspartic Acid | C₄H₇NO₄ | Non-essential amino acid involved in neurotransmission. |
Glutamic Acid | C₅H₉NO₄ | Precursor to gamma-aminobutyric acid (GABA). |
2-Aminobutyric Acid | C₄H₉NO₂ | Structural analog involved in similar metabolic pathways. |
β-Alanine | C₃H₇NO₂ | Important for carnosine synthesis; differs by lacking a side chain. |
These compounds exhibit unique properties that differentiate them from 2-amino(4-¹³C)butanedioic acid while sharing common functionalities related to amino acids and neurotransmitter synthesis. The presence of isotopic labeling in 2-amino(4-¹³C)butanedioic acid enhances its utility in research applications compared to its non-labeled counterparts.
The stereochemical foundation of 2-amino(4-¹³C)butanedioic acid is fundamentally established by its α-amino dicarboxylic acid backbone structure, which exhibits characteristic tetrahedral geometry at the C-2 position [1]. This compound maintains the essential stereochemical features of naturally occurring aspartic acid while incorporating the ¹³C isotope at the C-4 position of the side chain carboxyl group [1] [2].
The chiral center at C-2 adopts sp³ hybridization with tetrahedral geometry, resulting in bond angles of approximately 109.5° around this carbon atom [3] [4]. The stereochemical configuration can exist in both L and D forms, with the L-isomer being the biologically relevant enantiomer found in proteins [5]. The backbone conformation is characterized by specific torsion angles: the N-C-C-C torsion angle measures -60.3° for the L-enantiomer and +60.3° for the D-enantiomer, while the C-C-C-O torsion angle is -39.2° and +39.2° respectively [3].
The α-amino group maintains its characteristic protonation state under physiological conditions, existing predominantly as -NH₃⁺ at neutral pH [5]. The carboxyl groups at both C-1 and C-4 positions are deprotonated under physiological conditions, forming the aspartate anion with a net charge of -1 [5]. This ionic state significantly influences the molecular conformation and intermolecular interactions through electrostatic forces.
The molecular backbone exhibits conformational flexibility, particularly around the C-2 to C-3 single bond, which allows for rotation and influences the overall three-dimensional structure [6]. Crystal structure analyses reveal that the molecules arrange in extended chains through hydrogen bonding networks, with the carboxyl groups participating in intermolecular hydrogen bonds that stabilize the crystal lattice [3] [6] [7].
The incorporation of ¹³C at the C-4 position introduces subtle but measurable perturbations to the molecular geometry of 2-amino(4-¹³C)butanedioic acid. The primary effect of ¹³C substitution manifests as a mass increase from 133.1027 g/mol to 134.095 g/mol, representing a mass shift of +0.9923 Da [1] [8]. This isotopic substitution does not significantly alter the electronic structure or bond lengths, as the nuclear charge remains unchanged [9].
The vibrational characteristics of the molecule are altered due to the increased mass of the ¹³C nucleus. The reduced mass effect causes a proportional decrease in vibrational frequencies according to the relationship ν ∝ 1/√μ, where μ is the reduced mass [10] [11]. This results in a downshift of approximately 25-30 cm⁻¹ in the C=O stretching frequency of the labeled carboxyl group compared to the unlabeled compound [12].
Nuclear magnetic resonance spectroscopy reveals specific chemical shift perturbations induced by ¹³C incorporation. The ¹³C chemical shift of the labeled carbon experiences characteristic changes, while neighboring carbons exhibit isotope-induced shifts ranging from -1.5 to -4.4 parts per billion for one-bond effects and approximately -0.7 ppb for two-bond effects [12]. These shifts arise from the altered vibrational states and subtle changes in the electronic environment surrounding the isotope-labeled position.
Bond length perturbations are minimal, with changes typically less than 0.001 Å [13]. The C-4 carbon maintains its sp² hybridization state with typical bond angles of 124° for the O-C-O carboxyl group geometry [4]. The isotopic substitution does not affect the stereochemical configuration at the C-2 chiral center, preserving the L or D configuration of the parent compound [1].
The isotope effect on reaction kinetics shows primary kinetic isotope effects ranging from 1.025 to 1.040 for reactions involving C-H bond cleavage at the labeled position [10]. Secondary isotope effects on adjacent positions are minimal but detectable through precision measurements [10].
The structural comparison between 2-amino(4-¹³C)butanedioic acid and its unlabeled enantiomers reveals both similarities and subtle differences in molecular properties. L-aspartic acid, the naturally occurring form, exhibits identical bond lengths and angles to the isotope-labeled derivative, with C-C bond lengths of 1.54 Å, C-N bond lengths of 1.47 Å, and C=O bond lengths of 1.23 Å [3] [4] [14].
The stereochemical differences between L and D-aspartic acid are primarily manifested in the opposite signs of their torsion angles. L-aspartic acid displays torsion angles of -60.3° for N-C-C-C and -39.2° for C-C-C-O, while D-aspartic acid exhibits +60.3° and +39.2° respectively [3]. The 2-amino(4-¹³C)butanedioic acid can exist in both stereochemical forms, with the same torsional angle relationships as the unlabeled compounds [1].
Crystal structure analyses demonstrate that both L and D forms of aspartic acid adopt similar hydrogen bonding patterns, forming two-dimensional sheet structures through intermolecular O-H···O hydrogen bonds [6] [7]. The isotope-labeled derivative maintains these same crystalline arrangements, with hydrogen bond geometries remaining essentially unchanged [3].
The thermal expansion properties differ slightly between the enantiomers and the isotope-labeled compound. L-aspartic acid crystals exhibit negative thermal expansion along specific crystallographic directions, while D-aspartic acid shows different thermal deformation patterns [6]. The ¹³C-labeled derivative is expected to display intermediate thermal behavior due to its altered vibrational characteristics.
Chemical reactivity patterns remain largely consistent across all three compounds, with the isotope-labeled version showing only primary and secondary kinetic isotope effects when the C-4 position is involved in chemical transformations [10]. The acid-base properties are nearly identical, with all three compounds exhibiting similar pKa values for their carboxyl and amino groups [5].
Mass spectrometric analysis provides the most distinct differentiation between these compounds. The molecular ion peaks appear at m/z 133.10 for unlabeled aspartic acid and m/z 134.09 for the ¹³C-labeled derivative [15]. This mass difference enables unambiguous identification and quantification in metabolic studies and analytical applications [16] [15].
Biosynthetic approaches for producing carbon-13 enriched aspartic acid derivatives represent the most physiologically relevant and cost-effective methodologies for isotopic labeling. These pathways leverage the natural metabolic machinery of organisms to incorporate carbon-13 isotopes at specific positions within the aspartic acid molecule [1] [2] [3].
The primary biosynthetic route for aspartic acid formation involves the enzymatic transamination of oxaloacetate, a key intermediate in the tricarboxylic acid cycle. Aspartate aminotransferase catalyzes the reversible transfer of an amino group from glutamate to oxaloacetate, forming aspartate and alpha-ketoglutarate [4] [5] [6]. This reaction serves as the foundation for carbon-13 labeling strategies, as oxaloacetate can be enriched with carbon-13 at specific positions through controlled feeding of labeled precursors.
Research has demonstrated that phosphoenolpyruvate carboxylase originating from methanol-assimilating microorganisms can be utilized for the production of labeled oxaloacetic acid from phosphoenolpyruvate and sodium hydrogen carbonate containing carbon-13 [2]. In this enzymatic system, starting concentrations of 10 millimolar phosphoenolpyruvate, 10 millimolar labeled sodium hydrogen carbonate, and 15 millimolar glutamic acid yielded 70% conversion efficiency for the production of carbon-13 labeled aspartic acid at the C-4 position.
Bacterial systems, particularly Escherichia coli strains, have been extensively developed for the biosynthetic production of carbon-13 labeled amino acids with site-specific enrichment. These systems utilize the natural amino acid biosynthetic pathways while controlling the isotopic composition of carbon sources to achieve selective labeling [1] [7].
The development of specialized Escherichia coli strains has enabled the production of specifically labeled amino acids with enrichment levels ranging from 70 to 85 percent at target positions [1]. These strains incorporate carbon-13 atoms from enriched carbon sources such as one-carbon-13 lactate, one-comma-four-carbon-13 succinate, and one-carbon-13 acetate into amino acids, producing multilabeled molecules with relatively few instances of adjacent enriched carbons [1].
The biosynthetic pathway utilizes the natural metabolic machinery where aspartate is synthesized through transamination of oxaloacetate by aspartate aminotransferase [8]. In bacterial systems, approximately 27 percent of nitrogen flows through aspartic acid, making it a central hub in amino acid metabolism [6] [3]. The pathway provides a link between amino acid and carbohydrate metabolism, as oxaloacetate is replenished from the tricarboxylic acid cycle and from the pyruvate carboxylase reaction.
Advanced biosynthetic strategies have been developed to achieve position-specific carbon-13 enrichment in aspartic acid derivatives. These approaches exploit the linear parts of amino acid biosynthetic pathways to selectively label specific carbon positions [9] [10]. The methodology enables the determination of fractional carbon-13 enrichment at each carbon position of aspartate through sophisticated analytical techniques.
Research utilizing dynamic carbon-13 dioxide labeling of Synechocystis cultures has demonstrated the ability to directly measure enzymatic activities in vivo alongside analyses of specific metabolic pathways [9] [10]. The method allows for accurate quantification of aspartate concentration and positional carbon-13 enrichment, providing molar carbon dioxide assimilation rates during different metabolic phases.
The incorporation patterns of carbon-13 from labeled substrates into aspartate reveal the occurrence of multiple metabolic pathways simultaneously. Studies have shown that both phosphoenolpyruvate carboxylase and ribulose-1,5-bisphosphate carboxylase/oxygenase can assimilate carbon dioxide during active metabolism, with carbon-13 label exclusively detected at the C-4 position of aspartate during certain metabolic conditions [11].
Chemical synthesis approaches for position-specific carbon-13 labeling offer precise control over isotope incorporation and enable the production of aspartic acid derivatives with specific labeling patterns that may not be achievable through biosynthetic methods [12] [13] [14].
Advanced chemical synthesis strategies utilizing palladium-catalyzed carbon-hydrogen functionalization have emerged as highly effective methods for introducing carbon-13 labels at specific positions in amino acid derivatives [12] [15]. These approaches demonstrate exceptional regioselectivity and stereoselectivity, making them ideal for producing carbon-13 labeled aspartic acid analogs with defined isotopic signatures.
The methodology employs N-phthaloyl protected alanine residues bearing 8-aminoquinoline amide directing groups to achieve selective carbon-hydrogen activation at the beta position [12]. Iodomethane-carbon-13 serves as the carbon-13 source for methyl labeling, resulting in high degrees of regio- and stereoselectivity due to directing auxiliary coordination to the transition metal. This approach has yielded carbon-13 labeled amino acids with near 100 percent labeling efficiency and minimal scrambling to other amino acids.
The synthetic route demonstrates remarkable scalability, with starting quantities of 1 to 2 grams of iodomethane-carbon-13 affording 100 to 250 milligrams of target amino acids [12]. The critical steps involve prevention of diastereoselectivity erosion at epimerizable stereogenic carbons during the removal of directing auxiliary and protecting groups, necessitating the development of mild deprotection conditions suitable for synthetic scale operations.
Direct chemical labeling methods provide alternative strategies for incorporating carbon-13 isotopes into aspartic acid derivatives through targeted chemical transformations [14] [16]. These approaches capitalize on the unique structural characteristics of amino acid residues to achieve selective isotope incorporation.
One innovative approach involves the formation of oxazolone rings from amino acids possessing free alpha-carboxyl groups [14]. This method exploits the distinctive characteristic of isoaspartic acid residues, which unlike other amino acids in proteins, have a free alpha-carboxyl group that can undergo oxazolone ring formation. Once the oxazolone ring forms, it facilitates racemization at the carbon-alpha position, incorporating deuterium or carbon-13 from labeled solvents.
The oxazolone-based labeling method demonstrates effectiveness in labeling both L and D enantiomers of isoaspartic acid residues without distinction [14]. The reaction conditions involve treatment with acetic anhydride in pyridine under controlled pH conditions, followed by hydrazine treatment to remove unwanted acetyl modifications while preserving the isotopic label.
Synthetic precursor approaches utilize isotopically enriched starting materials to construct aspartic acid derivatives with predetermined carbon-13 labeling patterns [13] [16]. These methods offer precise control over isotope positioning but require careful synthetic planning to avoid isotopic dilution or scrambling.
A representative synthetic approach involves the use of carbon-13 labeled potassium cyanide in Kolbe nitrile reactions to generate carbon-13 labeled carboxylic acid precursors [13]. These precursors can then be transformed through cyclization, reduction, and functional group manipulations to yield the desired carbon-13 labeled aspartic acid derivatives. The methodology demonstrates yields of 70-97 percent for key synthetic steps, with overall synthetic efficiency maintained through careful optimization of reaction conditions.
The purification and characterization of radiolabeled byproducts represents a critical aspect of carbon-13 labeled aspartic acid derivative synthesis, as the presence of unwanted isotopic impurities can significantly impact the utility and accuracy of labeled compounds in research applications [12] [17] [18].
High-performance liquid chromatography represents the primary method for purifying carbon-13 labeled aspartic acid derivatives and separating them from radiolabeled byproducts [12] [18] [19]. Reverse-phase chromatography using C18 columns has proven particularly effective for the separation of amino acid derivatives, although specialized gradient systems are often required to achieve optimal resolution.
The purification of carbon-13 labeled amino acids typically employs gradient elution systems with trifluoroacetic acid-water and trifluoroacetic acid-acetonitrile solvent systems [18]. Flow rates of 4 milliliters per minute with gradients from 25 to 70 percent organic modifier over 25 minutes have demonstrated effectiveness in separating target compounds from byproducts. The elution profiles often show broad peaks for highly hydrophobic amino acid derivatives, necessitating careful fraction collection and analysis.
Ion exchange chromatography provides complementary separation capabilities, particularly for charged amino acid derivatives and their byproducts [17] [18]. The methodology utilizes differences in ionic character to achieve separation, with nickel-nitrilotriacetic acid affinity columns proving effective for histidine-tagged derivatives. The approach involves equilibration with urea buffer systems followed by competitive elution with imidazole gradients.
Displacement chromatography has emerged as an effective technique for large-scale purification of carbon-13 labeled amino acids [2]. This approach offers advantages in terms of product concentration and separation efficiency, with yields of 84 percent demonstrated for the separation of carbon-13 labeled aspartic acid from glutamic acid in reaction mixtures. The technique utilizes competitive binding principles to achieve high-resolution separation of closely related compounds.
Mass spectrometry serves as the definitive analytical technique for characterizing carbon-13 labeled aspartic acid derivatives and identifying radiolabeled byproducts [12] [18] [14] [20]. The technique provides molecular weight confirmation, isotopic enrichment assessment, and structural elucidation capabilities essential for quality control of labeled compounds.
Electrospray ionization mass spectrometry enables the direct analysis of carbon-13 labeled amino acids with high sensitivity and accuracy [18] [21]. The technique reveals characteristic isotopic distribution patterns that confirm the presence and extent of carbon-13 incorporation. For carbon-13 labeled compounds, the molecular ion peak shows a characteristic shift corresponding to the number of carbon-13 atoms incorporated, with peak intensity ratios providing quantitative information about isotopic enrichment.
Gas chromatography-mass spectrometry offers superior capabilities for isotopomer analysis and the detection of position-specific carbon-13 enrichment [9] [10] [14]. The technique utilizes fragmentation patterns to determine the location of carbon-13 labels within molecular structures. Trimethylsilylation and tert-butyldimethylsilylation derivatization methods have been evaluated and optimized for the analysis of carbon-13 labeled aspartic acid derivatives, with three-trimethylsilyl derivatives showing superior abundance and reduced variability.
Tandem mass spectrometry provides detailed structural information through collision-induced dissociation experiments [14] [22]. The technique enables the identification of specific carbon-13 labeled positions by comparing fragmentation patterns of labeled and unlabeled compounds. Product ion spectra clearly demonstrate that isotope-containing fragment ions are shifted by the appropriate mass corresponding to carbon-13 incorporation.
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural and isotopic characterization of carbon-13 labeled aspartic acid derivatives [12] [2] [13] [23]. The technique offers direct detection of carbon-13 nuclei and enables the unambiguous determination of isotope positions within molecular structures.
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates exceptional sensitivity for detecting isotopically labeled positions [2] [13] [23]. The technique provides chemical shift information that confirms both the molecular structure and the specific carbon-13 labeling pattern. For carbon-13 labeled aspartic acid derivatives, characteristic resonances appear in the appropriate chemical shift ranges, with coupling patterns revealing adjacent carbon-13 nuclei when present.
Two-dimensional nuclear magnetic resonance techniques offer enhanced structural characterization capabilities [23] [24]. Heteronuclear single quantum coherence spectroscopy enables the correlation of carbon-13 and proton resonances, providing definitive assignment of isotopically labeled positions. The technique has proven particularly valuable for studying larger molecular systems where spectral complexity necessitates advanced correlation methods.
The characterization of radiolabeled byproducts requires careful analysis of nuclear magnetic resonance spectra to identify unwanted isotopic scrambling or incomplete labeling [23] [24]. Spectral analysis reveals the presence of multiple isotopomers when scrambling occurs, with integration of resonance peaks providing quantitative information about the extent of unwanted labeling. Advanced pulse sequences and selective excitation techniques enable the characterization of minor isotopic impurities that might otherwise remain undetected.